5-Ethoxysalicylic acid

Beschreibung

The exact mass of the compound 5-Ethoxysalicylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Ethoxysalicylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Ethoxysalicylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

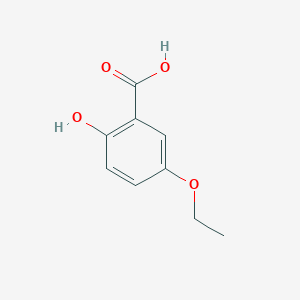

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-ethoxy-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-2-13-6-3-4-8(10)7(5-6)9(11)12/h3-5,10H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZKFPIOJAOEMQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10161777 | |

| Record name | 5-Ethoxysalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10161777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14160-71-5 | |

| Record name | 5-Ethoxysalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14160-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethoxysalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014160715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Ethoxysalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10161777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethoxysalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Ethoxysalicylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethoxysalicylic acid, a derivative of the well-known salicylic acid, is an aromatic organic compound of interest in medicinal chemistry and drug development. Its structure, featuring a carboxylic acid and a hydroxyl group on a benzene ring substituted with an ethoxy group at the 5-position, suggests potential for various biological activities. As with other salicylic acid derivatives, its physicochemical properties are crucial in determining its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its pharmacodynamic and toxicological characteristics.

This technical guide provides a comprehensive overview of the known and predicted chemical properties of 5-Ethoxysalicylic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also presents comparative data from closely related analogues, including salicylic acid and other 5-substituted salicylic acid derivatives. Furthermore, detailed experimental protocols for the determination of key chemical properties are provided to facilitate further research and characterization of this and similar molecules.

Chemical and Physical Properties

While specific experimental data for 5-Ethoxysalicylic acid is sparse, its properties can be inferred and compared with related compounds.

Table 1: Identifiers and General Properties of 5-Ethoxysalicylic Acid

| Property | Value |

| IUPAC Name | 5-Ethoxy-2-hydroxybenzoic acid |

| CAS Number | 2226-66-6 |

| Molecular Formula | C₉H₁₀O₄ |

| Molecular Weight | 182.17 g/mol |

| Canonical SMILES | CCOC1=CC(=C(C=C1)C(=O)O)O |

Table 2: Comparative Physicochemical Properties of Salicylic Acid and Related Compounds

| Property | 5-Ethoxysalicylic Acid | Salicylic Acid | Ethyl Salicylate | 5-Nitrosalicylic acid | 5-Iodosalicylic acid |

| Melting Point (°C) | Data not available | 158-161[1] | 1.3[2] | Data not available | Data not available |

| Boiling Point (°C) | Data not available | 211 | 234[3][4] | Data not available | Data not available |

| pKa | Data not available | 2.97 | Predicted: 9.72[5][6] | Data not available | Data not available |

| Solubility in Water | Data not available | 2.24 g/L at 25°C[1] | Sparingly soluble[5] | Data not available | Data not available |

| LogP | Data not available | 2.26 | 3.0[2] | Data not available | Data not available |

Note: The lack of specific experimental data for 5-Ethoxysalicylic acid highlights the need for further experimental characterization.

Spectroscopic Data

Detailed experimental spectra for 5-Ethoxysalicylic acid are not widely published. However, the expected spectral characteristics can be inferred from the analysis of related salicylic acid derivatives.

Table 3: Comparative Spectroscopic Data of Salicylic Acid and its Derivatives

| Spectroscopic Technique | 5-Ethoxysalicylic Acid (Predicted) | Salicylic Acid | Ethyl Salicylate |

| ¹H NMR (ppm) | Aromatic protons (δ 6.5-8.0), Ethoxy protons (quartet ~δ 4.0, triplet ~δ 1.4), Carboxylic acid proton (>δ 10), Phenolic proton (variable) | Aromatic protons (δ 6.9-8.0), Carboxylic acid proton (~δ 13), Phenolic proton (variable) | Aromatic protons (δ 6.8-7.8), Hydroxyl proton (~δ 10.85), Ethyl protons (quartet ~δ 4.4, triplet ~δ 1.4)[7] |

| ¹³C NMR (ppm) | Carbonyl carbon (~δ 170), Aromatic carbons (~δ 110-160), Ethoxy carbons (~δ 60, ~δ 15) | Carbonyl carbon (~δ 175), Aromatic carbons (~δ 115-162) | Carbonyl carbon (~δ 170), Aromatic carbons (~δ 112-162), Ethyl carbons (~δ 61, ~δ 14) |

| IR (cm⁻¹) | O-H stretch (broad, ~3200-2500 for carboxylic acid), C=O stretch (~1650-1700), C-O stretch (~1200-1300), Aromatic C-H and C=C stretches | O-H stretch (broad, ~3233), C=O stretch (~1650-1670), Aromatic C=C stretch (~1558-1612)[2] | O-H stretch (~3100), C=O stretch (~1680), C-O stretch (~1250) |

| Mass Spec (m/z) | Molecular ion peak at 182. Fragmentation may involve loss of H₂O, CO₂, and the ethoxy group. | Molecular ion peak at 138. Key fragments at 120 (loss of H₂O) and 92 (loss of CO₂) | Molecular ion peak at 166. Key fragments at 120 (loss of ethoxy radical) and 92[2] |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key chemical properties of substituted salicylic acids like 5-Ethoxysalicylic acid.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter for predicting the ionization state of a molecule at a given pH.

Methodology:

-

Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of 5-Ethoxysalicylic acid and dissolve it in a suitable solvent mixture (e.g., water-ethanol) to a final concentration of approximately 0.01 M.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.

Determination of Solubility

The solubility of a compound in various solvents is fundamental to its formulation and biological activity.

Methodology (Shake-Flask Method):

-

Sample Preparation: Add an excess amount of 5-Ethoxysalicylic acid to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, acetone, ethyl acetate).

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Analysis: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant, filter it to remove any suspended particles, and determine the concentration of the dissolved 5-Ethoxysalicylic acid using a suitable analytical technique such as UV-Vis spectroscopy or HPLC.

-

Quantification: Calculate the solubility from the measured concentration.

Spectroscopic Analysis

NMR spectroscopy provides detailed information about the molecular structure.

Methodology for ¹H and ¹³C NMR:

-

Sample Preparation: Dissolve 5-10 mg of 5-Ethoxysalicylic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of an internal standard (e.g., TMS) if not already present in the solvent.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard pulse programs are typically used.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the specific protons and carbons in the molecule.

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Methodology (KBr Pellet):

-

Sample Preparation: Grind a small amount (1-2 mg) of 5-Ethoxysalicylic acid with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder mixture into a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

Spectral Analysis: Identify the characteristic absorption bands corresponding to the various functional groups (O-H, C-H, C=O, C-O, C=C) in the molecule.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Methodology (Electron Ionization - Mass Spectrometry):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Ionize the sample molecules using a high-energy electron beam.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection and Spectral Analysis: Detect the ions and generate a mass spectrum. Identify the molecular ion peak (M⁺) to determine the molecular weight. Analyze the fragmentation pattern to gain structural information.

Synthesis Workflow

A general synthesis for a substituted salicylic acid, such as 5-Ethoxysalicylic acid, can be conceptualized through the Kolbe-Schmitt reaction followed by appropriate functional group manipulation.

Potential Biological Signaling Pathway Involvement

Salicylates are well-known for their anti-inflammatory effects, which are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins. It is plausible that 5-Ethoxysalicylic acid, as a salicylate derivative, would exert its biological effects through a similar mechanism.

Conclusion

5-Ethoxysalicylic acid presents an interesting scaffold for further investigation in drug discovery and development. This technical guide has compiled the available information on its chemical properties, highlighting the areas where experimental data is currently lacking. The provided comparative data and detailed experimental protocols offer a solid foundation for researchers to undertake a thorough characterization of this molecule. The elucidation of its precise physicochemical and spectroscopic properties will be instrumental in understanding its biological activity and potential therapeutic applications.

References

- 1. web.pdx.edu [web.pdx.edu]

- 2. researchgate.net [researchgate.net]

- 3. Human Metabolome Database: Showing metabocard for Ethyl salicylate (HMDB0029817) [hmdb.ca]

- 4. Showing Compound Ethyl salicylate (FDB001028) - FooDB [foodb.ca]

- 5. China HYDROXY-TEMPO CAS 2226-96-2 4-Hydroxy-2,2,6,6-tetramethyl-piperidinooxy factory and manufacturers | Unilong [unilongmaterial.com]

- 6. benchchem.com [benchchem.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

Physicochemical Characteristics of Ethyl Salicylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl salicylate, the ethyl ester of salicylic acid, is a prominent organic compound with significant applications across the pharmaceutical, cosmetic, and flavor industries. Its characteristic wintergreen-like aroma, coupled with its analgesic and anti-inflammatory properties, establishes it as a compound of considerable scientific interest.[1] A comprehensive understanding of its physicochemical and spectroscopic properties is fundamental for its effective application in research, drug development, and quality control. This guide provides a detailed overview of the core physicochemical characteristics of ethyl salicylate, methodologies for their determination, and insights into its biological relevance.

Core Physicochemical Properties

The fundamental physicochemical properties of ethyl salicylate are summarized in the table below, offering a convenient reference for experimental design and data interpretation.

| Property | Value | References |

| Molecular Formula | C₉H₁₀O₃ | [2][3][4] |

| Molecular Weight | 166.17 g/mol | [2][3][5] |

| CAS Number | 118-61-6 | [2][6][7] |

| Appearance | Colorless liquid | [8] |

| Odor | Wintergreen-like | [8][9] |

| Melting Point | 1.0 to 3.0 °C | [8][10] |

| Boiling Point | 232 to 235 °C at 760 mmHg | [5][8] |

| Density | 1.125 to 1.131 g/cm³ at 20-25 °C | [8][10] |

| Solubility | Sparingly soluble in water; soluble in ethanol, ether, and other organic solvents. | [1][5][8] |

| logP (o/w) | 2.95 to 3.07 | [4][10] |

| Refractive Index | 1.521 to 1.523 at 20 °C | [10] |

| pKa | 9.93 ± 0.10 (Predicted) | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quantification of ethyl salicylate.

| Technique | Key Observations |

| ¹H NMR | The proton NMR spectrum of ethyl salicylate in CDCl₃ typically shows signals for the aromatic protons between 6.8 and 7.9 ppm, a quartet for the methylene (-CH₂) protons of the ethyl group around 4.4 ppm, a triplet for the methyl (-CH₃) protons of the ethyl group around 1.4 ppm, and a singlet for the hydroxyl (-OH) proton.[5] |

| ¹³C NMR | The carbon NMR spectrum in CDCl₃ will exhibit signals for the carbonyl carbon of the ester around 170 ppm, aromatic carbons between 112 and 162 ppm, the methylene carbon of the ethyl group around 61 ppm, and the methyl carbon of the ethyl group around 14 ppm.[5] |

| Infrared (IR) | The IR spectrum displays characteristic absorption bands. A broad band for the hydroxyl group (-OH) stretching is observed around 3200 cm⁻¹. The carbonyl group (C=O) of the ester shows a strong absorption peak around 1680 cm⁻¹. C-O stretching vibrations and aromatic C-H and C=C stretching are also present.[11] |

| Mass Spectrometry (MS) | The electron ionization (EI) mass spectrum of ethyl salicylate shows a molecular ion peak (M⁺) at m/z 166. Key fragment ions are observed at m/z 120 (loss of ethoxy group) and 92.[5] |

Experimental Protocols

Synthesis of Ethyl Salicylate (Fischer Esterification)

Ethyl salicylate is commonly synthesized via the Fischer esterification of salicylic acid with ethanol, using an acid catalyst.[12][13]

Materials:

-

Salicylic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (catalyst)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Dichloromethane or ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine salicylic acid and an excess of absolute ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Heat the reaction mixture to reflux for 1-2 hours.[13]

-

After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Wash the mixture with cold water, followed by a 5% sodium bicarbonate solution to neutralize any unreacted acid, and then with brine.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation.

-

The crude ethyl salicylate can be purified by distillation under reduced pressure.

Caption: General workflow for the synthesis of ethyl salicylate.

Determination of Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve approximately 5-10 mg of ethyl salicylate in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.[1]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.[1]

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

Infrared (IR) Spectroscopy:

-

Place a drop of neat liquid ethyl salicylate between two potassium bromide (KBr) plates to form a thin film.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

Biological Significance and Signaling

Ethyl salicylate acts as a prodrug that is metabolized in the body to its active form, salicylic acid. This conversion is crucial for its therapeutic effects.[1][14]

Mechanism of Action: Upon administration, ethyl salicylate is hydrolyzed by esterases present in the blood and tissues to yield salicylic acid and ethanol.[1][14] Salicylic acid then exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[1][14] The inhibition of COX enzymes reduces the production of prostaglandins, which are key mediators of inflammation, pain, and fever.[14]

Caption: Prodrug activation and mechanism of action of ethyl salicylate.

References

- 1. benchchem.com [benchchem.com]

- 2. Benzoic acid, 2-hydroxy-, ethyl ester [webbook.nist.gov]

- 3. Ethyl Salicylate - CAS - 118-61-6 | Axios Research [axios-research.com]

- 4. ethyl salicylate CAS#: 118-61-6 [m.chemicalbook.com]

- 5. Ethyl Salicylate | C9H10O3 | CID 8365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl salicylate | CAS#:118-61-6 | Chemsrc [chemsrc.com]

- 7. veeprho.com [veeprho.com]

- 8. Ethyl salicylate - Wikipedia [en.wikipedia.org]

- 9. ethyl salicylate | 118-61-6 [chemicalbook.com]

- 10. ethyl salicylate, 118-61-6 [thegoodscentscompany.com]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. phillysim.org [phillysim.org]

- 13. benchchem.com [benchchem.com]

- 14. What is the mechanism of Ethyl Salicylate? [synapse.patsnap.com]

An In-depth Technical Guide to the Synthesis of 5-Ethoxysalicylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 5-ethoxysalicylic acid, a valuable building block in pharmaceutical and chemical research. The core of this guide focuses on the Kolbe-Schmitt reaction, the most established method for the carboxylation of phenols. This document outlines the reaction mechanism, a detailed experimental protocol, and relevant quantitative data.

Core Synthesis Pathway: The Kolbe-Schmitt Reaction

The synthesis of 5-ethoxysalicylic acid is most effectively achieved through the Kolbe-Schmitt reaction of 4-ethoxyphenol. This reaction introduces a carboxylic acid group onto the aromatic ring of a phenol. The general principle involves the reaction of a phenoxide with carbon dioxide under elevated temperature and pressure, followed by acidification.

The reaction proceeds via the nucleophilic addition of the sodium 4-ethoxyphenoxide to carbon dioxide. The phenoxide is generated in situ by treating 4-ethoxyphenol with a strong base, typically sodium hydroxide. The subsequent heating of this phenoxide salt with carbon dioxide under pressure leads to the formation of the sodium salt of 5-ethoxysalicylic acid. The final step is the protonation of the salicylate salt with a strong acid, such as sulfuric or hydrochloric acid, to yield the desired product. It is crucial that the reaction is carried out under anhydrous conditions, as the presence of water can significantly decrease the yield. An excess of the metal alkoxide can also enhance the reaction's efficiency.[1]

A general workflow for the synthesis of 5-ethoxysalicylic acid via the Kolbe-Schmitt reaction is depicted below.

Experimental Protocol

Materials:

-

4-Ethoxyphenol

-

Sodium hydroxide (pellets)

-

Carbon dioxide (gas)

-

Concentrated hydrochloric acid or sulfuric acid

-

Anhydrous toluene or xylene (as a solvent, optional)

-

Activated carbon

-

Deionized water

Equipment:

-

High-pressure autoclave equipped with a stirrer, gas inlet, and temperature and pressure controls

-

Heating mantle

-

Beakers, flasks, and other standard laboratory glassware

-

Büchner funnel and filter paper

-

pH meter or pH paper

-

Drying oven

Procedure:

-

Preparation of Sodium 4-Ethoxyphenoxide: In a clean, dry autoclave, add 4-ethoxyphenol. For every mole of 4-ethoxyphenol, add a slight molar excess (e.g., 1.05 to 1.1 moles) of sodium hydroxide pellets. If a solvent is used, add anhydrous toluene or xylene.

-

Removal of Water: Heat the mixture with stirring under a stream of inert gas (e.g., nitrogen) to azeotropically remove any residual water. This step is critical for achieving a good yield.

-

Carboxylation: After ensuring the reaction mixture is anhydrous, cool the autoclave to room temperature. Pressurize the autoclave with carbon dioxide to the desired pressure (typically 5-100 atm). Heat the mixture to the reaction temperature (typically 125-180 °C) with vigorous stirring. Maintain these conditions for several hours (e.g., 4-8 hours).

-

Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess carbon dioxide.

-

Isolation of the Crude Product: Dilute the reaction mixture with water. If a solvent was used, separate the aqueous layer. The aqueous solution contains the sodium salt of 5-ethoxysalicylic acid.

-

Acidification: Cool the aqueous solution in an ice bath and slowly add concentrated hydrochloric acid or sulfuric acid with stirring until the pH of the solution is acidic (pH 2-3). This will precipitate the 5-ethoxysalicylic acid.

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.

-

Purification: For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol-water or acetone-water. Decolorizing with activated carbon may be necessary to obtain a colorless product.

-

Drying: Dry the purified 5-ethoxysalicylic acid in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to a constant weight.

Quantitative Data

Quantitative data for the synthesis of 5-ethoxysalicylic acid is not extensively reported. However, based on the yields of analogous Kolbe-Schmitt reactions with substituted phenols, a well-optimized process can be expected to achieve moderate to good yields.

| Parameter | Value/Range | Notes |

| Reactant Molar Ratio | 1 : 1.05-1.1 (4-Ethoxyphenol : NaOH) | A slight excess of the base is often beneficial.[1] |

| Carbon Dioxide Pressure | 5 - 100 atm | Higher pressures generally favor the reaction. |

| Reaction Temperature | 125 - 180 °C | The optimal temperature may need to be determined empirically. |

| Reaction Time | 4 - 8 hours | Reaction progress can be monitored by TLC if a suitable method is developed. |

| Expected Yield | 40 - 70% | This is an estimated range based on similar reactions. The actual yield will depend on the specific reaction conditions and optimization. |

Characterization Data of 5-Ethoxysalicylic Acid

Proper characterization of the final product is essential to confirm its identity and purity. The following are expected characterization data for 5-ethoxysalicylic acid.

| Property | Value |

| Molecular Formula | C₉H₁₀O₄ |

| Molecular Weight | 182.17 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Approximately 143-145 °C |

| ¹H NMR | Expected signals for ethoxy protons (triplet and quartet), and aromatic protons. |

| ¹³C NMR | Expected signals for the carboxylic acid carbon, aromatic carbons, and ethoxy carbons. |

| IR (KBr) | Characteristic peaks for O-H (hydroxyl and carboxylic acid), C=O (carboxylic acid), and C-O (ether) stretching vibrations. |

Alternative Synthesis Pathways

While the Kolbe-Schmitt reaction is the most direct and established method, other modern carboxylation techniques could potentially be applied for the synthesis of 5-ethoxysalicylic acid. These include:

-

Carboxylation with organometallic reagents: This would involve the formation of an organometallic derivative of 4-ethoxyphenol, followed by quenching with carbon dioxide.

-

Transition-metal-catalyzed C-H carboxylation: Recent advances in catalysis have enabled the direct carboxylation of C-H bonds, which could offer a more efficient route, although this would require significant methods development.

These alternative pathways are generally less established for this specific transformation and may require more complex catalysts and reaction conditions.

This technical guide provides a foundational understanding of the synthesis of 5-ethoxysalicylic acid. For researchers and drug development professionals, the provided experimental protocol offers a solid starting point for laboratory-scale preparation, with the understanding that optimization of reaction conditions may be necessary to achieve the desired yield and purity.

References

An In-depth Technical Guide to the Spectroscopic Data of 5-Ethoxysalicylic Acid

Disclaimer: Publicly available, comprehensive experimental spectroscopic data for 5-Ethoxysalicylic acid is limited. The following guide is a detailed technical overview of the expected spectroscopic data for 5-Ethoxysalicylic acid, based on the analysis of closely related compounds and established principles of spectroscopic interpretation. The experimental protocols provided are general methodologies applicable to this class of compound.

This guide is intended for researchers, scientists, and professionals in drug development, providing a robust framework for the spectroscopic analysis of 5-Ethoxysalicylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 5-Ethoxysalicylic acid, both ¹H and ¹³C NMR are invaluable for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 5-Ethoxysalicylic acid is expected to show distinct signals for the aromatic protons, the ethoxy group protons, and the acidic protons of the hydroxyl and carboxylic acid groups.

Table 1: Expected ¹H NMR Chemical Shifts for 5-Ethoxysalicylic acid

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | 10.0 - 12.0 | Singlet (broad) | 1H |

| -OH | 9.0 - 11.0 | Singlet (broad) | 1H |

| H-6 | 7.6 - 7.8 | Doublet | 1H |

| H-4 | 7.0 - 7.2 | Doublet of doublets | 1H |

| H-3 | 6.9 - 7.1 | Doublet | 1H |

| -OCH₂- | 4.0 - 4.2 | Quartet | 2H |

| -CH₃ | 1.3 - 1.5 | Triplet | 3H |

Note: Chemical shifts are referenced to TMS at 0 ppm and can be influenced by the solvent used.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

Table 2: Expected ¹³C NMR Chemical Shifts for 5-Ethoxysalicylic acid

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 170 - 175 |

| C-2 (C-OH) | 160 - 165 |

| C-5 (C-O-CH₂CH₃) | 155 - 160 |

| C-1 | 112 - 116 |

| C-4 | 120 - 125 |

| C-6 | 118 - 122 |

| C-3 | 115 - 120 |

| -OCH₂- | 60 - 65 |

| -CH₃ | 14 - 16 |

Note: Chemical shifts are referenced to TMS at 0 ppm and can be influenced by the solvent used.

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of 5-Ethoxysalicylic acid is as follows:

-

Sample Preparation: Dissolve 5-10 mg of 5-Ethoxysalicylic acid in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used to acquire the spectra.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift axis using the internal standard.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Expected IR Absorption Bands for 5-Ethoxysalicylic acid

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Strong, very broad |

| O-H stretch (Phenol) | 3200 - 3600 | Strong, broad |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (Carboxylic Acid) | 1680 - 1710 | Strong |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium to strong |

| C-O stretch (Ether and Acid) | 1200 - 1300 | Strong |

| O-H bend (Carboxylic Acid) | 910 - 950 | Medium, broad |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample holder (or clean ATR crystal).

-

Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

The typical scanning range is from 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Expected Key Mass Fragments for 5-Ethoxysalicylic acid

| m/z | Possible Fragment |

| 182 | [M]⁺ (Molecular Ion) |

| 164 | [M - H₂O]⁺ |

| 153 | [M - C₂H₅]⁺ |

| 137 | [M - COOH]⁺ |

| 125 | [M - C₂H₅O - CO]⁺ |

| 109 | [M - COOH - C₂H₄]⁺ |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including:

-

Direct Infusion: The sample is dissolved in a suitable solvent and infused directly into the ion source.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The sample is first separated by gas chromatography and then introduced into the mass spectrometer. This is suitable for volatile and thermally stable compounds.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): The sample is separated by liquid chromatography before entering the mass spectrometer.

-

-

Ionization Method:

-

Electron Ionization (EI): This is a common technique that provides detailed fragmentation patterns.

-

Electrospray Ionization (ESI): A soft ionization technique often used in LC-MS that typically produces a prominent molecular ion peak.

-

-

Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition: The mass spectrometer is set to scan a specific mass-to-charge (m/z) range to detect the molecular ion and its fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like 5-Ethoxysalicylic acid.

Caption: General workflow for the spectroscopic analysis of 5-Ethoxysalicylic acid.

An In-depth Technical Guide to the Predicted Biological Activity of 5-Ethoxysalicylic Acid

Core Predicted Biological Activities

5-Ethoxysalicylic acid, as a derivative of salicylic acid, is anticipated to exhibit a range of biological effects, primarily centered around anti-inflammatory, antioxidant, and anticancer activities. The ethoxy group at the 5-position may modulate its lipophilicity and, consequently, its absorption, distribution, metabolism, and excretion (ADME) properties, potentially influencing its overall biological profile compared to salicylic acid.

1.1. Predicted Anti-inflammatory Activity

The anti-inflammatory properties of salicylates are well-established. It is hypothesized that 5-Ethoxysalicylic acid will share these characteristics, primarily through the inhibition of key inflammatory mediators. The proposed mechanism involves the downstream effects of cyclooxygenase (COX) inhibition and modulation of pro-inflammatory signaling pathways.

1.2. Predicted Antioxidant Activity

Salicylates are known to possess antioxidant properties, which are attributed to their ability to scavenge reactive oxygen species (ROS) and chelate transition metals.[1] This activity is crucial in mitigating oxidative stress, a key pathological factor in numerous diseases. 5-Ethoxysalicylic acid is expected to contribute to cellular protection against oxidative damage.

1.3. Predicted Anticancer Activity

Several studies have highlighted the potential of salicylic acid and its derivatives in cancer therapy.[2][3] These compounds have been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines.[2][3] The anticancer effects are often linked to their anti-inflammatory and pro-apoptotic signaling modulation.

Quantitative Data from Structurally Related Compounds

To provide a quantitative perspective, the following table summarizes the cytotoxic activity of ethyl salicylate and salicylic acid against representative cancer cell lines. These values, particularly the half-maximal inhibitory concentration (IC₅₀), offer a benchmark for the potential potency of 5-Ethoxysalicylic acid.

| Cell Line | Compound | IC₅₀ (µg/mL) | Classification of Activity | Reference |

| HeLa (Cervical Cancer) | Ethyl Salicylate | 15.537 | High Activity | [2] |

| HeLa (Cervical Cancer) | Salicylic Acid | 39.968 | Moderate Activity | [2] |

| T47D (Breast Cancer) | Ethyl Salicylate | > Salicylic Acid | - | [4] |

| HeLa (Cervical Cancer) | Doxorubicin (Control) | 0.025 | High Activity | [4] |

Activity classification based on Atjanasuppat et al., where IC₅₀ <20 µg/mL is high, 20-100 µg/mL is moderate, and 100-1000 µg/mL is low activity.[2]

Proposed Mechanisms of Action and Signaling Pathways

The biological activities of salicylates are mediated through the modulation of several key signaling pathways.

3.1. Anti-inflammatory Signaling Pathway

The primary anti-inflammatory mechanism of salicylates involves the inhibition of COX-1 and COX-2 enzymes, which in turn reduces the synthesis of prostaglandins, key mediators of inflammation.[5] Furthermore, salicylates are known to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5] By inhibiting the activation of IκB kinase (IKK), salicylates prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory genes.

Caption: Predicted inhibition of the NF-κB signaling pathway by 5-Ethoxysalicylic acid.

3.2. Apoptosis Induction in Cancer Cells

Salicylates can induce apoptosis through the modulation of the Akt/mTOR signaling pathway and the subsequent activation of nitric oxide synthase, leading to endoplasmic reticulum (ER) stress.[3] This cascade culminates in the upregulation of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).

Caption: Predicted pathway for apoptosis induction by 5-Ethoxysalicylic acid in cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the biological activity of 5-Ethoxysalicylic acid, based on protocols used for related compounds.

4.1. Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

-

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Plate cells (e.g., HeLa or T47D) in a 96-well plate at a density of 1 × 10⁵ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of 5-Ethoxysalicylic acid for 24-72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.

-

Caption: Experimental workflow for the MTT cytotoxicity assay.

4.2. Measurement of Nitric Oxide (NO) Production (Griess Assay)

This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

-

Principle: The Griess reagent converts nitrite into a deep purple azo compound, and the absorbance of this compound is measured spectrophotometrically.

-

Protocol:

-

Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7) and stimulate them with lipopolysaccharide (LPS) in the presence or absence of 5-Ethoxysalicylic acid for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

-

4.3. Western Blot Analysis for Signaling Proteins

This technique is used to detect specific proteins in a sample and is crucial for elucidating signaling pathways.

-

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

-

Protocol:

-

Protein Extraction: Lyse treated and untreated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

Gel Electrophoresis: Separate the protein lysates on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-IκBα, total IκBα, NF-κB p65) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Conclusion

While direct experimental evidence for the biological activity of 5-Ethoxysalicylic acid is currently lacking, a strong theoretical basis exists to predict its efficacy as an anti-inflammatory, antioxidant, and anticancer agent. The provided data on related salicylate compounds, along with the detailed experimental protocols and visualized signaling pathways, offer a robust framework for initiating and guiding future in-depth investigations into the therapeutic potential of this compound. Further research is warranted to validate these predictions and to elucidate the specific molecular mechanisms of 5-Ethoxysalicylic acid.

References

An In-Depth Technical Guide to the Core Mechanism of Action of 5-Ethoxysalicylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethoxysalicylic acid is a derivative of salicylic acid, a well-established compound with a long history of therapeutic use in inflammation and pain. While direct experimental data on 5-ethoxysalicylic acid is limited, its structural similarity to salicylic acid and other 5-substituted derivatives, such as 5-aminosalicylic acid (5-ASA), allows for informed postulation regarding its mechanism of action. This guide synthesizes the available information on related compounds to provide a comprehensive overview of the likely molecular targets and signaling pathways modulated by 5-ethoxysalicylic acid. The primary hypothesized mechanisms include the inhibition of cyclooxygenase (COX) enzymes, modulation of the nuclear factor-kappa B (NF-κB) signaling cascade, and activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ). This document provides a framework for future research and drug development efforts centered on this molecule.

Introduction

Salicylic acid and its derivatives have been cornerstone therapeutic agents for centuries, primarily due to their anti-inflammatory, analgesic, and antipyretic properties. The addition of an ethoxy group at the 5-position of the salicylic acid backbone, creating 5-ethoxysalicylic acid, is anticipated to modify its pharmacokinetic and pharmacodynamic properties. Structure-activity relationship (SAR) studies of salicylic acid derivatives suggest that substitution at the 5-position can enhance analgesic and anti-inflammatory activity.[1] This guide explores the principal molecular mechanisms likely underlying the biological effects of 5-ethoxysalicylic acid, drawing parallels from its parent compound and other relevant analogs.

Putative Mechanisms of Action

The anti-inflammatory effects of salicylic acid derivatives are multifaceted. The primary pathways implicated in their mechanism of action are detailed below.

Inhibition of Cyclooxygenase (COX) Enzymes and Prostaglandin Synthesis

A cardinal mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs), including salicylic acid derivatives, is the inhibition of cyclooxygenase (COX) enzymes. These enzymes, existing as two main isoforms (COX-1 and COX-2), are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[2]

While salicylic acid itself is a relatively weak inhibitor of purified COX enzymes in vitro, it has been shown to effectively inhibit prostaglandin synthesis in intact cells.[3][4][5] Furthermore, both aspirin and sodium salicylate have been demonstrated to suppress the expression of the inducible COX-2 enzyme at the mRNA and protein levels.[3] It is highly probable that 5-ethoxysalicylic acid also exerts its anti-inflammatory effects through a similar dual mechanism: direct, albeit potentially weak, inhibition of COX enzyme activity and suppression of COX-2 gene expression.

Table 1: Comparative COX Inhibition Data for Salicylic Acid Derivatives

| Compound | Target | Assay System | IC50 (µM) | Reference |

| Aspirin | COX-2 | LPS-induced RAW 264.7 macrophages | 5.35 | [4] |

| Sodium Salicylate | COX-2 | LPS-induced RAW 264.7 macrophages | >100 | [4] |

| Gentisic Acid (2,5-dihydroxybenzoic acid) | COX-2 | LPS-induced RAW 264.7 macrophages | Significant suppression at 10-100 µM | [4] |

Note: Data for 5-Ethoxysalicylic acid is not currently available. This table provides context from related compounds.

Diagram 1: The Cyclooxygenase (COX) Pathway and Prostaglandin Synthesis

Caption: Inhibition of COX enzymes by 5-Ethoxysalicylic acid.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[6][7][8] The canonical NF-κB pathway is a key target for anti-inflammatory therapies.[6] Salicylates have been reported to inhibit NF-κB activation, although this effect may occur at suprapharmacological concentrations.[3][9] A derivative of ethyl salicylate has demonstrated the ability to inhibit NF-κB activation by preventing the phosphorylation of its inhibitor, IκBα, and the p65 subunit.[10] It is plausible that 5-ethoxysalicylic acid could also modulate this pathway, contributing to its anti-inflammatory profile.

Diagram 2: The Canonical NF-κB Signaling Pathway

Caption: Putative inhibition of the NF-κB pathway.

Activation of Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ)

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that plays a crucial role in regulating inflammation.[11][12] Activation of PPAR-γ has been shown to exert anti-inflammatory effects. Notably, 5-aminosalicylic acid (5-ASA), a compound with a substitution at the same position as 5-ethoxysalicylic acid, has been identified as a PPAR-γ agonist.[11][12] The anti-inflammatory effects of 5-ASA in colitis models are dependent on its ability to activate PPAR-γ.[11][12] This raises the compelling possibility that 5-ethoxysalicylic acid may also function as a PPAR-γ agonist, contributing to its therapeutic potential.

Table 2: Effects of 5-Aminosalicylic Acid (5-ASA) Mediated by PPAR-γ

| Effect | Model System | Observation | Reference |

| Anti-neoplastic effect | HT-29 and Caco-2 cells, SCID mice xenograft, A/JOlaHsd mice | 5-ASA inhibited cell growth and proliferation, and induced apoptosis. These effects were abolished by a PPAR-γ antagonist. | [13] |

| Anti-inflammatory effect | Heterozygous PPAR-γ(+/-) mice with induced colitis | 5-ASA had a beneficial effect on colitis only in wild-type mice, not in heterozygous mice. | [11] |

| Anti-inflammatory effect | DSS-treated mice | 5-ASA ameliorated colitis by activating PPAR-γ signaling in the intestinal epithelium. | [12] |

Diagram 3: PPAR-γ Activation Signaling Pathway

Caption: Hypothesized activation of PPAR-γ by 5-Ethoxysalicylic acid.

Other Potential Mechanisms

In addition to the primary mechanisms detailed above, studies on 5-ASA suggest other potential avenues of action for 5-ethoxysalicylic acid. These include the inhibition of the c-Jun N-terminal kinases (JNKs) and p38 mitogen-activated protein kinase (MAPK) pathways, which are also involved in inflammatory responses.[14]

Experimental Protocols

To empirically determine the mechanism of action of 5-ethoxysalicylic acid, a series of in vitro and cell-based assays are required. The following protocols provide a general framework for these investigations.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method for assessing the direct inhibitory activity of a compound on COX-1 and COX-2 enzymes.

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Test compound (5-Ethoxysalicylic acid) and controls (e.g., indomethacin, celecoxib)

-

Stannous chloride or other reaction stop solution

-

Prostaglandin E2 (PGE2) EIA kit

Procedure:

-

Prepare solutions of the test compound at various concentrations.

-

In a reaction tube, combine the reaction buffer, heme, and either COX-1 or COX-2 enzyme.

-

Add the test compound or vehicle control to the respective tubes.

-

Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for a short, defined time (e.g., 2 minutes) at 37°C.

-

Stop the reaction by adding the stop solution.

-

Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Diagram 4: Experimental Workflow for COX Inhibition Assay

Caption: A generalized workflow for in vitro COX inhibition assays.

PPAR-γ Activation Assay

This protocol describes a cell-based reporter gene assay to measure the activation of PPAR-γ.

Materials:

-

A suitable cell line (e.g., HEK293T, Cos-7)

-

Expression plasmid for human PPAR-γ

-

Reporter plasmid containing a PPAR response element (PPRE) driving a reporter gene (e.g., luciferase)

-

Transfection reagent

-

Cell culture medium and supplements

-

Test compound (5-Ethoxysalicylic acid) and positive control (e.g., rosiglitazone)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed cells in a multi-well plate.

-

Co-transfect the cells with the PPAR-γ expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent. A control plasmid (e.g., expressing Renilla luciferase) can be included for normalization.

-

After an appropriate incubation period (e.g., 24 hours), replace the medium with fresh medium containing various concentrations of the test compound or controls.

-

Incubate for another 16-24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

Normalize the PPRE-luciferase activity to the control reporter activity.

-

Calculate the fold activation relative to the vehicle control and determine the EC50 value.[15][16][17]

NF-κB Activation Assay

This protocol outlines a method to assess the effect of a compound on NF-κB activation, typically by measuring the nuclear translocation of the p65 subunit.

Materials:

-

A suitable cell line that responds to inflammatory stimuli (e.g., RAW 264.7 macrophages, HeLa)

-

Cell culture medium and supplements

-

Inflammatory stimulus (e.g., lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α))

-

Test compound (5-Ethoxysalicylic acid) and inhibitor control (e.g., BAY 11-7082)

-

Reagents for immunofluorescence staining (primary antibody against NF-κB p65, fluorescently labeled secondary antibody, DAPI for nuclear staining)

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound or controls for a defined period (e.g., 1 hour).

-

Stimulate the cells with the inflammatory agent (e.g., LPS or TNF-α) for a specific time (e.g., 30-60 minutes).

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Permeabilize the cells (e.g., with 0.1% Triton X-100).

-

Block non-specific antibody binding.

-

Incubate with the primary antibody against NF-κB p65.

-

Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope and quantify the nuclear translocation of p65.[18]

Conclusion

While direct experimental evidence for the mechanism of action of 5-ethoxysalicylic acid is not yet abundant in the public domain, a strong theoretical framework can be constructed based on its structural relationship to salicylic acid and 5-aminosalicylic acid. The most probable mechanisms involve the inhibition of prostaglandin synthesis via the COX pathway, modulation of the pro-inflammatory NF-κB signaling cascade, and the activation of the anti-inflammatory nuclear receptor PPAR-γ. The experimental protocols outlined in this guide provide a clear path for the empirical validation of these hypotheses. Further investigation into the specific activities and potencies of 5-ethoxysalicylic acid across these pathways will be crucial in defining its therapeutic potential and guiding its development as a novel anti-inflammatory agent.

References

- 1. studypool.com [studypool.com]

- 2. Inhibitors of cyclooxygenases: mechanisms, selectivity and uses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Salicylate metabolites inhibit cyclooxygenase-2-dependent prostaglandin E(2) synthesis in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. cusabio.com [cusabio.com]

- 9. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator-activated receptor-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 5-Aminosalicylic Acid Ameliorates Colitis and Checks Dysbiotic Escherichia coli Expansion by Activating PPAR-γ Signaling in the Intestinal Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The 5-aminosalicylic acid antineoplastic effect in the intestine is mediated by PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 5-Aminosalicylic acid inhibits inflammatory responses by suppressing JNK and p38 activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Determination of PPARγ Activity in Adipose Tissue and Spleen - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Assessment of total, ligand-induced peroxisome proliferator activated receptor γ ligand activity in serum - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]

5-Ethoxysalicylic Acid: A Technical Guide to Its Prospective Synthesis

Disclaimer: An extensive review of scientific and historical databases reveals a significant lack of specific information regarding the formal discovery and detailed history of 5-Ethoxysalicylic acid. The compound is not prominently featured in the historical development of salicylic acid derivatives, unlike its more famous counterparts such as acetylsalicylic acid (aspirin). This guide, therefore, focuses on the most plausible and scientifically grounded methods for its synthesis, derived from established chemical principles for analogous compounds.

Introduction

5-Ethoxysalicylic acid is a derivative of salicylic acid, characterized by an ethoxy group (-OCH₂CH₃) at the C5 position of the benzene ring. While its specific historical context is obscure, its chemical structure suggests potential applications in areas where other salicylic acid derivatives have been explored, including pharmaceuticals and organic synthesis. This document outlines a prospective synthesis route, based on well-established organic reactions, and provides a theoretical framework for its production and purification for research and development purposes.

Proposed Synthesis: The Kolbe-Schmitt Reaction

The most probable and historically significant route to synthesizing a substituted salicylic acid like 5-Ethoxysalicylic acid is through the Kolbe-Schmitt reaction . This reaction, developed in the 19th century, involves the carboxylation of a phenoxide ion.[1][2][3][4][5] In this proposed synthesis, the starting material would be 4-ethoxyphenol.

The reaction proceeds in several key stages:

-

Formation of the Phenoxide: 4-ethoxyphenol is treated with a strong base, typically sodium hydroxide, to deprotonate the phenolic hydroxyl group, forming sodium 4-ethoxyphenoxide.

-

Carboxylation: The resulting phenoxide is then subjected to high pressure and temperature in the presence of carbon dioxide. The electron-rich phenoxide acts as a nucleophile, attacking the carbon atom of CO₂.

-

Acidification: The reaction mixture is then acidified to protonate the carboxylate group, yielding the final product, 5-Ethoxysalicylic acid.

Physicochemical Properties of the Key Starting Material

A clear understanding of the starting material is crucial for planning the synthesis.

| Property | Value | Reference |

| Compound Name | 4-Ethoxyphenol | [6] |

| CAS Number | 622-62-8 | [7] |

| Molecular Formula | C₈H₁₀O₂ | [6] |

| Molecular Weight | 138.16 g/mol | [8] |

| Appearance | Beige crystalline powder or chunks | [8][9] |

| Melting Point | 64-67 °C | [7] |

| Boiling Point | 131 °C (at 9 mmHg) | [7] |

| Solubility | Slightly soluble in water; soluble in alcohol and oils. | [6][8] |

Hypothetical Experimental Protocol

The following protocol is a general guideline for the synthesis of 5-Ethoxysalicylic acid via the Kolbe-Schmitt reaction, based on procedures for similar substituted phenols.[1][2]

Materials:

-

4-Ethoxyphenol

-

Sodium hydroxide (NaOH)

-

Carbon dioxide (CO₂), high pressure

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl), concentrated

-

Water, deionized

-

Suitable organic solvent for recrystallization (e.g., ethanol, methanol, or an ethanol/water mixture)[10][11]

-

Activated carbon (for decolorization, if necessary)

Procedure:

-

Preparation of Sodium 4-ethoxyphenoxide:

-

In a high-pressure reactor, dissolve a known quantity of 4-ethoxyphenol in a minimal amount of an appropriate solvent (or perform neat if the phenoxide is stable at reaction temperatures).

-

Add an equimolar amount of sodium hydroxide, and heat gently to form the sodium 4-ethoxyphenoxide salt.

-

Remove any water formed during this neutralization, as the presence of water can decrease the yield.[1]

-

-

Carboxylation:

-

Seal the reactor and pressurize with carbon dioxide to approximately 100 atm.

-

Heat the mixture to around 125-150 °C. The exact temperature and pressure may need optimization.

-

Maintain these conditions with stirring for several hours to ensure complete carboxylation.

-

-

Work-up and Isolation:

-

Cool the reactor to room temperature and carefully vent the excess CO₂.

-

Dissolve the solid product in water.

-

Slowly add concentrated sulfuric or hydrochloric acid to the aqueous solution until it is acidic (pH ~2-3), which will precipitate the crude 5-Ethoxysalicylic acid.

-

-

Purification:

-

Collect the crude product by vacuum filtration and wash with cold water to remove any inorganic salts.

-

Purify the crude 5-Ethoxysalicylic acid by recrystallization.[11] Dissolve the solid in a minimum amount of a hot suitable solvent (e.g., an ethanol/water mixture). If the solution is colored, a small amount of activated carbon can be added.

-

Filter the hot solution to remove insoluble impurities and the activated carbon.

-

Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.

-

Visualizing the Workflow

The following diagram illustrates the proposed experimental workflow for the synthesis of 5-Ethoxysalicylic acid.

Signaling Pathways and Biological Activity

Due to the lack of specific research on 5-Ethoxysalicylic acid, there is no available information on its biological activity or any associated signaling pathways. Further investigation would be required to determine its pharmacological profile.

Conclusion

While the discovery and history of 5-Ethoxysalicylic acid remain undocumented in readily accessible sources, a plausible and efficient synthesis can be proposed based on the well-established Kolbe-Schmitt reaction. This technical guide provides a foundational protocol for its synthesis from 4-ethoxyphenol, which can serve as a starting point for researchers interested in exploring the properties and potential applications of this compound. The successful synthesis and characterization of 5-Ethoxysalicylic acid would be a valuable contribution to the broader family of salicylic acid derivatives.

References

- 1. jk-sci.com [jk-sci.com]

- 2. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 3. Kolbe-Schmitt Reaction (Chapter 74) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. mdpi.com [mdpi.com]

- 5. future4200.com [future4200.com]

- 6. 4-Ethoxyphenol | C8H10O2 | CID 12150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. 4-Ethoxyphenol | 622-62-8 [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. US2891090A - Purification of salicylic acid derivatives - Google Patents [patents.google.com]

- 11. bt1.qu.edu.iq [bt1.qu.edu.iq]

Potential Therapeutic Applications of 5-Ethoxysalicylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific data specifically investigating the therapeutic applications of 5-Ethoxysalicylic acid is limited in publicly available literature. This guide extrapolates potential applications, mechanisms of action, and experimental protocols based on the well-established pharmacology of salicylic acid and its derivatives. Further research is required to validate these hypotheses.

Introduction

Salicylic acid and its derivatives are a cornerstone of pharmacology, with a rich history in the treatment of pain, inflammation, and fever.[1] These compounds exert their therapeutic effects through various mechanisms, most notably the inhibition of cyclooxygenase (COX) enzymes.[1] Modifications to the core salicylic acid structure, such as the addition of an ethoxy group at the 5-position to form 5-Ethoxysalicylic acid, present an opportunity to modulate the parent molecule's physicochemical properties, potentially enhancing its therapeutic index, altering its pharmacokinetic profile, or refining its target specificity.

This technical guide provides a comprehensive overview of the hypothesized therapeutic potential of 5-Ethoxysalicylic acid. It covers its presumed mechanism of action, potential therapeutic applications, and detailed experimental protocols for its synthesis and biological evaluation.

Physicochemical Properties and Synthesis

The introduction of an ethoxy group is expected to increase the lipophilicity of salicylic acid, which may enhance its ability to cross biological membranes.

Synthesis of 5-Ethoxysalicylic Acid

A plausible synthetic route to 5-Ethoxysalicylic acid involves the Williamson ether synthesis, starting from a suitably protected salicylic acid derivative.

Experimental Protocol: Synthesis of 5-Ethoxysalicylic Acid

Materials:

-

Methyl 5-hydroxysalicylate

-

Ethyl iodide

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Dichloromethane

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Etherification: In a round-bottom flask, dissolve methyl 5-hydroxysalicylate in acetone. Add an excess of potassium carbonate and ethyl iodide.

-

Reflux the mixture with stirring for 16-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, filter the mixture to remove the potassium carbonate.

-

Evaporate the acetone from the filtrate under reduced pressure to obtain the crude methyl 5-ethoxysalicylate.

-

Purification (Ester): The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Hydrolysis: Dissolve the purified methyl 5-ethoxysalicylate in a mixture of methanol and a 10% aqueous sodium hydroxide solution.

-

Stir the mixture at room temperature for 2-4 hours or until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with 1N HCl to a pH of approximately 2, which will precipitate the 5-Ethoxysalicylic acid.

-

Purification (Acid): Collect the precipitate by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and its melting point determined.

Hypothesized Mechanism of Action

Based on the structure of 5-Ethoxysalicylic acid, its primary mechanism of action is likely the inhibition of cyclooxygenase (COX) enzymes, similar to salicylic acid.[1]

COX Inhibition

COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1] By inhibiting COX-1 and COX-2, 5-Ethoxysalicylic acid would reduce the production of these pro-inflammatory mediators.

Modulation of NF-κB Signaling

Salicylic acid has been shown to modulate the NF-κB signaling pathway, a critical regulator of the inflammatory response.[1] It is plausible that 5-Ethoxysalicylic acid could also interfere with this pathway, leading to a downstream reduction in the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Diagram: Hypothesized Anti-inflammatory Signaling Pathway of 5-Ethoxysalicylic Acid

Caption: Hypothesized mechanism of 5-Ethoxysalicylic acid.

Potential Therapeutic Applications

Given its structural similarity to salicylic acid, 5-Ethoxysalicylic acid is anticipated to have potential applications in the treatment of inflammatory conditions.

-

Anti-inflammatory: For conditions such as rheumatoid arthritis and osteoarthritis.

-

Analgesic: For the relief of mild to moderate pain.

-

Antipyretic: For reducing fever.

-

Dermatological Applications: Potentially in the treatment of skin conditions characterized by inflammation and hyperkeratosis, such as psoriasis and acne.

Preclinical Evaluation

To validate the therapeutic potential of 5-Ethoxysalicylic acid, a series of preclinical in vitro and in vivo studies are necessary.

In Vitro Anti-inflammatory Assay

Experimental Protocol: In Vitro Evaluation of Anti-inflammatory Activity

Cell Line: RAW 264.7 murine macrophages.

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: Seed the cells in 96-well plates. Pre-treat the cells with various concentrations of 5-Ethoxysalicylic acid for 1 hour.

-

Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the wells.

-

Incubation: Incubate the plates for 24 hours.

-

Nitric Oxide (NO) Measurement: Determine the concentration of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.

-

Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant using ELISA kits.

-

Cell Viability: Assess the cytotoxicity of 5-Ethoxysalicylic acid using an MTT assay.

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the inflammatory mediator production.[2][3]

Diagram: Experimental Workflow for Synthesis and Biological Evaluation

References

An In-Depth Technical Guide to 5-Ethoxysalicylic Acid Derivatives and Their Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Ethoxysalicylic acid and its derivatives, focusing on their synthesis, physicochemical properties, and potential biological activities. While specific research on 5-Ethoxysalicylic acid is limited, this document extrapolates from the well-established characteristics of related salicylic acid derivatives to provide a foundational understanding for researchers and professionals in drug development.

Introduction to Salicylic Acid Derivatives

Salicylic acid and its derivatives are a cornerstone of medicinal chemistry, with acetylsalicylic acid (aspirin) being one of the most widely used drugs globally.[1] These compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer properties.[1][2] The therapeutic effects of many salicylic acid derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes and modulate inflammatory signaling pathways such as the nuclear factor-kappaB (NF-κB) pathway.[3][4][5] Modifications to the core salicylic acid structure, such as substitution at the 5-position, can significantly influence the compound's potency and pharmacological profile.[3]

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of 5-Ethoxysalicylic Acid and Comparison with Related Compounds

| Property | 5-Ethoxysalicylic Acid (Predicted) | Ethyl Salicylate[6][8] | 5-Nitrosalicylic Acid[7] |

| Molecular Formula | C₉H₁₀O₄ | C₉H₁₀O₃ | C₇H₅NO₅ |

| Molecular Weight | 182.17 g/mol | 166.17 g/mol | 183.12 g/mol |

| Appearance | Crystalline solid | Colorless to pale yellow liquid | Yellowish solid |

| Melting Point (°C) | ~150-160 | 1.3 | 228-230 |

| Boiling Point (°C) | >300 | 232 - 235 | Decomposes |

| Solubility | Sparingly soluble in water; soluble in organic solvents | Slightly soluble in water; soluble in ethanol, ether | Slightly soluble in water |

| pKa | ~3.0 (carboxylic acid), ~10.0 (phenol) | Not available | 1.7 (carboxylic acid), 10.3 (phenol) |

| LogP | ~2.5 | 2.95 | 1.6 |

Synthesis of 5-Ethoxysalicylic Acid Derivatives

A plausible synthetic route to 5-Ethoxysalicylic acid would involve the Williamson ether synthesis, starting from a suitably protected 5-hydroxysalicylic acid derivative. A general experimental protocol is outlined below.

Experimental Protocol: Synthesis of 5-Ethoxysalicylic Acid

-

Protection of the Carboxylic Acid: 5-Hydroxysalicylic acid is first protected, for example, as its methyl ester, by reacting it with methanol in the presence of an acid catalyst (e.g., sulfuric acid).

-

Williamson Ether Synthesis: The resulting methyl 5-hydroxysalicylate is then treated with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like acetone or DMF. The reaction mixture is typically heated to drive the reaction to completion.

-

Deprotection: The methyl ester protecting group is removed by hydrolysis under basic conditions (e.g., using sodium hydroxide), followed by acidification to yield 5-Ethoxysalicylic acid.

-

Purification: The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

-